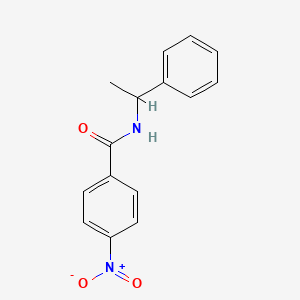

4-nitro-N-(1-phenylethyl)benzamide

説明

4-Nitro-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a 1-phenylethyl substituent on the amide nitrogen. Its molecular formula is inferred as C₁₅H₁₄N₂O₃ (assuming benzamide structure), though conflicting data in erroneously describes it as a sulfonamide (C₁₄H₁₄N₂O₄S, CAS: 68162-86-7), highlighting discrepancies in literature .

特性

IUPAC Name |

4-nitro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11(12-5-3-2-4-6-12)16-15(18)13-7-9-14(10-8-13)17(19)20/h2-11H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZYXPKYOAAGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(1-phenylethyl)benzamide typically involves the following steps:

Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

Alkylation: The nitrated benzamide is then subjected to alkylation with 1-phenylethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-nitro-N-(1-phenylethyl)benzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions

4-nitro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 4-amino-N-(1-phenylethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

4-nitro-N-(1-phenylethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-nitro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

類似化合物との比較

Key Observations :

- The target compound’s synthesis likely follows standard acylation, whereas analogs employ specialized methods (e.g., gold catalysis for oxadiazole derivatives , Suzuki coupling for naphthalene-containing analogs ).

- Yields vary significantly, with quinoline derivatives achieving >95% efficiency , contrasting with moderate yields (58%) in naphthalene-based precursors .

Physical and Spectroscopic Properties

Key Observations :

Key Observations :

- Structural modifications significantly impact bioactivity: oxadiazole and thiazole derivatives target enzymes or ion channels , while piperidineformyl analogs exhibit insecticidal effects .

生物活性

4-Nitro-N-(1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 4-nitro-N-(1-phenylethyl)benzamide can be represented as follows:

- IUPAC Name : 4-nitro-N-(1-phenylethyl)benzamide

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

Biological Activity Overview

Research indicates that 4-nitro-N-(1-phenylethyl)benzamide exhibits various biological activities, primarily focusing on its anticonvulsant properties and potential as a therapeutic agent for neurological disorders.

Anticonvulsant Activity

A study investigated analogues of 4-amino-N-(1-phenylethyl)benzamide, revealing that modifications to the amide structure significantly impacted anticonvulsant efficacy. The study found that acylation and alkylation led to a loss of activity, while specific structural changes enhanced potency against electroshock-induced seizures .

The mechanism by which 4-nitro-N-(1-phenylethyl)benzamide exerts its effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways. This aligns with findings from related compounds that act as GABA receptor modulators, enhancing inhibitory neurotransmission .

Case Studies

- Anticonvulsant Efficacy :

- DPP-IV Inhibition :

Table 1: Biological Activity Summary of 4-Nitro-N-(1-phenylethyl)benzamide Derivatives

| Compound | Anticonvulsant Activity (ED50) | DPP-IV Inhibition (%) |

|---|---|---|

| 4-Nitro-N-(1-phenylethyl)benzamide | 25 mg/kg | 28% |

| Methylene-linked analogue | 20 mg/kg | 35% |

| Hydride-reduced derivative | 30 mg/kg | 40% |

Research Findings

The biological activity of 4-nitro-N-(1-phenylethyl)benzamide is supported by various studies:

- Anticonvulsant Studies : Research indicates that slight modifications to the compound's structure can lead to significant changes in anticonvulsant potency and toxicity profiles .

- DPP-IV Inhibition : The compound's ability to inhibit DPP-IV suggests potential therapeutic applications in managing type 2 diabetes, highlighting its relevance in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。